molecular formula C23H25N5O3 B11322759 4-methoxy-N-(4-((6-methyl-2-morpholinopyrimidin-4-yl)amino)phenyl)benzamide

4-methoxy-N-(4-((6-methyl-2-morpholinopyrimidin-4-yl)amino)phenyl)benzamide

Cat. No.: B11322759
M. Wt: 419.5 g/mol
InChI Key: WJJLEWCYXSSDLJ-UHFFFAOYSA-N
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Description

4-METHOXY-N-(4-{[6-METHYL-2-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BENZAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with methoxy and morpholinyl-pyrimidinyl groups, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHOXY-N-(4-{[6-METHYL-2-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BENZAMIDE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as 4-methoxybenzoic acid and 6-methyl-2-(morpholin-4-yl)pyrimidine. These intermediates undergo coupling reactions, often facilitated by catalysts like palladium or copper, under controlled temperature and pressure conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of automated systems for monitoring and controlling reaction parameters ensures consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

4-METHOXY-N-(4-{[6-METHYL-2-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can participate in electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield 4-methoxybenzoic acid, while reduction of nitro groups may produce corresponding amines.

Scientific Research Applications

4-METHOXY-N-(4-{[6-METHYL-2-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BENZAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 4-METHOXY-N-(4-{[6-METHYL-2-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological responses. Detailed studies on its binding affinity and specificity help elucidate its mode of action.

Comparison with Similar Compounds

Similar Compounds

    4-METHOXY-N-(4-{[6-METHYL-2-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BENZAMIDE: shares structural similarities with other benzamide derivatives and pyrimidine-based compounds.

Uniqueness

  • The presence of both methoxy and morpholinyl-pyrimidinyl groups in its structure distinguishes it from other compounds, potentially enhancing its biological activity and specificity.

Conclusion

4-METHOXY-N-(4-{[6-METHYL-2-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BENZAMIDE is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable subject for further research and development.

Properties

Molecular Formula

C23H25N5O3

Molecular Weight

419.5 g/mol

IUPAC Name

4-methoxy-N-[4-[(6-methyl-2-morpholin-4-ylpyrimidin-4-yl)amino]phenyl]benzamide

InChI

InChI=1S/C23H25N5O3/c1-16-15-21(27-23(24-16)28-11-13-31-14-12-28)25-18-5-7-19(8-6-18)26-22(29)17-3-9-20(30-2)10-4-17/h3-10,15H,11-14H2,1-2H3,(H,26,29)(H,24,25,27)

InChI Key

WJJLEWCYXSSDLJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCOCC2)NC3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)OC

Origin of Product

United States

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